4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the fourth position and a cyclopropyl group at the third position of the pyrazole ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride and dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Cyclized products with additional ring structures .
Scientific Research Applications
4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolopyridine core.
Uniqueness: 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine is unique due to the presence of the chlorine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8ClN3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-9-7-6(3-4-11-9)12-13-8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
MXMHFRXWEXJZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=NN2)C=CN=C3Cl |
Origin of Product |
United States |
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